molecular formula C12H10F2N2OS B5736182 N-(2,4-difluorophenyl)-N'-(2-thienylmethyl)urea

N-(2,4-difluorophenyl)-N'-(2-thienylmethyl)urea

Cat. No.: B5736182
M. Wt: 268.28 g/mol
InChI Key: NKFNFYWANUFZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N'-(2-thienylmethyl)urea, also known as Difluoromethylornithine (DFMO), is a synthetic compound that inhibits the activity of ornithine decarboxylase (ODC), an enzyme involved in the polyamine biosynthesis pathway. Polyamines are essential for cell proliferation and differentiation, and their dysregulation has been linked to various diseases, including cancer. DFMO has been extensively studied for its potential as an anticancer agent, and its synthesis, mechanism of action, and physiological effects have been the subject of numerous scientific investigations.

Mechanism of Action

DFMO inhibits the activity of ODC, an enzyme that catalyzes the conversion of ornithine to putrescine, a key step in the polyamine biosynthesis pathway. By blocking polyamine synthesis, DFMO disrupts cell proliferation and induces apoptosis in cancer cells. DFMO has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
DFMO has been shown to decrease polyamine levels in various tissues, including the brain, liver, and prostate. Polyamines play a crucial role in cell proliferation, differentiation, and survival, and their dysregulation has been linked to various diseases, including cancer, neurodegeneration, and inflammation. DFMO has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DFMO is a well-established tool compound for investigating the role of polyamines in various biological processes. Its specificity for ODC makes it a valuable tool for studying the polyamine biosynthesis pathway and its regulation. However, DFMO has limitations as a research tool, including its toxicity at high doses and its potential for off-target effects. Careful dose titration and controls are necessary to ensure the specificity and reproducibility of experimental results.

Future Directions

DFMO has shown promise as an anticancer agent, particularly in the treatment of neuroblastoma. However, its efficacy in other types of cancer and its potential for combination therapy with other agents remain to be fully explored. Other potential applications of DFMO include the treatment of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease, and the prevention of inflammation and autoimmune disorders. Further research is needed to elucidate the mechanisms of DFMO's neuroprotective and immunomodulatory effects and to develop more selective and potent inhibitors of the polyamine biosynthesis pathway.

Synthesis Methods

DFMO can be synthesized by reacting 2,4-difluoroaniline with 2-thienylmethylisocyanate in the presence of a base, followed by hydrolysis of the resulting urea derivative. The synthesis of DFMO has been optimized over the years, with various modifications to improve yield, purity, and scalability.

Scientific Research Applications

DFMO has been studied extensively for its potential as an anticancer agent, particularly in the treatment of neuroblastoma, a pediatric cancer that arises from the sympathetic nervous system. DFMO has been shown to inhibit cell proliferation and induce apoptosis in neuroblastoma cells, both in vitro and in vivo. Clinical trials have demonstrated the efficacy of DFMO in combination with other chemotherapeutic agents in the treatment of neuroblastoma.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2OS/c13-8-3-4-11(10(14)6-8)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFNFYWANUFZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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